4-hydrazinyl-2-phenylquinazoline
Overview
Description
4-hydrazinyl-2-phenylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a hydrazino group at the 4-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-2-phenylquinazoline typically involves the reaction of 2-phenylquinazolin-4-one with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired product . Another method involves the cyclization of 2-aminobenzophenone with formamide, followed by the reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as aldehydes or ketones are used in the presence of acidic or basic catalysts.
Major Products Formed
Azo Compounds: Formed through oxidation of the hydrazino group.
Dihydroquinazoline Derivatives: Formed through reduction of the quinazoline ring.
Hydrazones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-2-phenylquinazoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell death. In anticancer applications, it may interfere with DNA replication and induce apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the hydrazino group but shares the quinazoline core.
4-Hydrazinoquinazoline: Lacks the phenyl group but has the hydrazino group at the 4-position.
2-Phenylquinazoline: Lacks both the hydrazino group and the 4-position substitution.
Uniqueness
4-hydrazinyl-2-phenylquinazoline is unique due to the presence of both the hydrazino group and the phenyl group, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-phenylquinazolin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJUWGCULCOZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524372 | |
Record name | 4-Hydrazinyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-29-3 | |
Record name | 4-Hydrazinyl-2-phenylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6484-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Hydrazino-2-phenylquinazoline a promising starting point for developing novel antimicrobial agents?
A1: The research highlights 4-Hydrazino-2-phenylquinazoline's reactivity as a key strength. The paper demonstrates its ability to readily condense with monosaccharides like D-glucose, D-galactose, D-xylose, D-arabinose, and D-ribose, forming hydrazone derivatives []. This chemical versatility allows for the creation of diverse compounds with potential biological activity. Notably, some synthesized derivatives exhibited antifungal and antibacterial properties [], marking a promising avenue for developing novel antimicrobial agents.
Q2: Can you elaborate on the structure-activity relationship (SAR) insights gleaned from the research?
A2: While the paper primarily focuses on the synthesis and initial antimicrobial screening, it lays the groundwork for understanding SAR. The variations in antimicrobial activity observed among the synthesized sugar hydrazones and osazones suggest that the sugar moiety plays a role in determining the final compound's effectiveness []. Further research focusing on systematically modifying the sugar component and other substituents on the quinazoline ring could illuminate specific structural features crucial for enhancing potency and selectivity against different microbial targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.